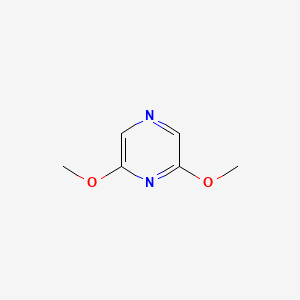

2,6-Dimethoxypyrazine

Description

Properties

IUPAC Name |

2,6-dimethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-7-4-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLZSYLOQPRJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390805 | |

| Record name | 2,6-dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-15-6 | |

| Record name | 2,6-dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on 2,6-Dimethoxypyrazine: Data Availability and an Alternative Proposal

To our valued researchers, scientists, and drug development professionals:

Our objective is to provide an in-depth technical guide on the chemical properties of 2,6-dimethoxypyrazine . However, a comprehensive search of scientific literature and chemical databases has revealed a significant scarcity of available technical information for this specific compound. Data regarding its synthesis, detailed spectroscopic properties, reactivity, and applications in drug development are not readily accessible in the public domain.

The search consistently retrieved extensive information for a closely related and well-documented analogue, 2,6-dimethylpyrazine (CAS Number 108-50-9). It is crucial to distinguish between these two molecules:

-

This compound : Contains two methoxy (-OCH₃) groups attached to the pyrazine ring.

-

2,6-Dimethylpyrazine : Contains two methyl (-CH₃) groups attached to the pyrazine ring.

This structural difference in the substituent groups leads to distinct chemical and physical properties.

Given the limited availability of data for this compound, we are unable to construct the comprehensive technical guide as originally requested.

Alternative Proposal:

We can, however, provide a comprehensive technical guide on 2,6-dimethylpyrazine . This compound is of significant interest in various fields, including flavor chemistry and as a building block in the synthesis of pharmaceuticals and other functional materials. An in-depth guide on 2,6-dimethylpyrazine would include:

-

Core Chemical Properties: A detailed overview of its structure, stability, and physical characteristics.

-

Synthesis and Manufacturing: A review of common and efficient laboratory and industrial synthesis routes.

-

Spectroscopic Profile: An analysis of its NMR, IR, and Mass Spectrometry data for identification and characterization.

-

Chemical Reactivity: Insights into its reactivity at the pyrazine ring and the methyl substituents, crucial for its use as a synthetic intermediate.

-

Applications: A discussion of its current and potential applications in drug discovery, materials science, and the flavor and fragrance industry.

Please let us know if you would like to proceed with this in-depth technical guide on 2,6-dimethylpyrazine . We are prepared to leverage the available scientific literature to create a valuable resource that meets the core requirements of your request for a related and highly relevant chemical entity.

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethoxypyrazine from 2,6-Dichloropyrazine

This guide provides a comprehensive technical overview for the synthesis of 2,6-dimethoxypyrazine, a valuable building block in medicinal chemistry and materials science. The primary focus is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with sodium methoxide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety information.

Introduction and Significance

This compound serves as a key intermediate in the synthesis of various complex organic molecules. Its pyrazine core, adorned with two methoxy groups, imparts specific electronic and steric properties that are leveraged in the development of novel pharmaceuticals and functional materials. A notable application is in the synthesis of energetic materials, where it is a precursor to 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a high-performance, insensitive explosive.[1] The efficient and reliable synthesis of this compound is therefore of significant interest.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The transformation of 2,6-dichloropyrazine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile (methoxide ion, CH₃O⁻) displaces a leaving group (chloride ion, Cl⁻) on an aromatic ring.

Mechanistic Causality

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the pyrazine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient. This electron deficiency makes the carbon atoms of the pyrazine ring susceptible to attack by strong nucleophiles.

The SNAr mechanism proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Attack: The methoxide ion, a potent nucleophile, attacks one of the carbon atoms bonded to a chlorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the intermediate.

-

Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion as the leaving group.

This process is then repeated at the second chloro-substituted position to yield the final this compound product.

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dichloropyrazine | ≥98% | Commercially Available | - |

| Sodium Methoxide | 25% solution in Methanol | Commercially Available | Highly flammable and corrosive. Handle with extreme care. |

| Methanol | Anhydrous | Commercially Available | Used as a solvent. |

| Deionized Water | - | In-house | Used for workup. |

| Ethyl Acetate | Reagent Grade | Commercially Available | Used for extraction. |

| Brine | Saturated NaCl solution | Prepared in-house | Used for washing. |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | Used for drying. |

Step-by-Step Methodology

It is imperative to conduct this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium methoxide with atmospheric moisture.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloropyrazine (1.0 equivalent).

-

Solvent Addition: Add anhydrous methanol to the flask to dissolve the 2,6-dichloropyrazine.

-

Reagent Addition: Slowly add a 25% solution of sodium methoxide in methanol (2.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white solid. A 65% overall yield has been reported for multi-step syntheses starting from 2,6-dichloropyrazine.[1]

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. A singlet corresponding to the two equivalent protons on the pyrazine ring would be observed, likely in the aromatic region (δ 8.0-8.5 ppm). Another singlet for the six equivalent protons of the two methoxy groups would appear in the upfield region (δ 3.8-4.2 ppm).

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry. Three distinct signals are expected: one for the two equivalent methoxy carbons, one for the two equivalent pyrazine carbons attached to the methoxy groups, and one for the two equivalent unsubstituted pyrazine carbons.

Safety and Handling

A thorough risk assessment should be conducted before commencing any experimental work.

-

2,6-Dichloropyrazine: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Methoxide (in Methanol): This solution is highly flammable and corrosive. It reacts violently with water. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. All handling must be performed in a fume hood, away from ignition sources, and under an inert atmosphere. Wear appropriate PPE, including chemical-resistant gloves and eye protection.

-

Methanol: Methanol is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs. Use in a well-ventilated area and wear appropriate PPE.

Conclusion

The synthesis of this compound from 2,6-dichloropyrazine via nucleophilic aromatic substitution is a well-established and efficient transformation. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol with stringent safety precautions, researchers can reliably produce this valuable chemical intermediate for a range of applications in drug discovery and materials science.

References

- Google Patents. (n.d.). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).

-

PubChem. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Chemical Shifts of 2,6-Dimethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of 2,6-dimethoxypyrazine, a key aromatic heterocycle with applications in flavor chemistry and as a building block in medicinal chemistry. Due to the limited availability of experimental spectra for this specific compound in public databases, this document presents a robust, predicted NMR dataset. The predictions are grounded in established principles of NMR spectroscopy and are cross-referenced with experimental data for the closely related analogue, 2,6-dimethylpyrazine. This guide delves into the theoretical underpinnings of the observed chemical shifts, the influence of substituent effects, and the practical aspects of sample preparation and spectral acquisition.

Introduction

This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. The unique electronic properties of the pyrazine ring, coupled with the influence of the two methoxy substituents, give rise to a distinct NMR spectrum that provides a wealth of structural information. Understanding the chemical shifts of the protons and carbons in this molecule is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly deshields the ring protons and carbons, leading to downfield chemical shifts compared to benzene. Conversely, the methoxy groups are electron-donating through resonance, which counteracts this effect to some extent by increasing electron density at specific positions on the ring. The interplay of these electronic effects determines the final chemical shifts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative. Due to the molecule's symmetry, only two distinct signals are expected in the aromatic region, along with a signal for the methoxy protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-5 | 7.80 - 8.00 | Singlet | 2H |

| -OCH₃ | 3.90 - 4.10 | Singlet | 6H |

The prediction is based on the additive effects of substituents on the pyrazine ring. For comparison, the experimental ¹H NMR spectrum of 2,6-dimethylpyrazine shows a signal for the ring protons at approximately 8.26 ppm and the methyl protons at around 2.53 ppm in CDCl₃[1][2]. The upfield shift of the ring protons in the methoxy-substituted compound is anticipated due to the stronger electron-donating nature of the methoxy group compared to the methyl group.

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with proton assignments.

Predicted ¹³C NMR Spectral Data

The symmetry of this compound also simplifies its ¹³C NMR spectrum, with three expected signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 158.0 - 162.0 |

| C-3, C-5 | 135.0 - 139.0 |

| -OCH₃ | 53.0 - 57.0 |

These predictions are based on established substituent chemical shift (SCS) effects on aromatic rings. The carbons directly attached to the electronegative oxygen atoms (C-2 and C-6) are expected to be the most deshielded. In comparison, the experimental ¹³C NMR data for 2,6-dimethylpyrazine in CDCl₃ shows signals at approximately 152.7 ppm (C-2, C-6), 141.5 ppm (C-3, C-5), and 21.5 ppm (-CH₃)[1][3]. The significant downfield shift for C-2 and C-6 in the dimethoxy compound is a direct result of the oxygen's electronegativity.

Molecular Structure and Carbon Assignments

Caption: Molecular structure of this compound with carbon assignments.

Experimental Protocol for NMR Analysis

For researchers wishing to acquire experimental data for this compound, the following protocol is recommended.

I. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities interfering with the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can also be used, but will result in different chemical shifts due to solvent effects.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

II. NMR Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Factors Influencing Chemical Shifts

1. Substituent Effects:

The chemical shifts in this compound are a direct consequence of the electronic effects of the methoxy groups and the nitrogen atoms in the pyrazine ring.

-

Inductive Effect: The electronegative nitrogen and oxygen atoms withdraw electron density from the ring through the sigma bonds, deshielding the nearby protons and carbons.

-

Resonance Effect: The lone pairs of electrons on the oxygen atoms of the methoxy groups can be delocalized into the pyrazine ring, increasing electron density, particularly at the ortho and para positions. In this case, this effect partially shields the ring carbons and protons.

Caption: Interplay of inductive and resonance effects on chemical shifts.

2. Solvent Effects:

The choice of solvent can significantly influence the chemical shifts. Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, altering the electron distribution and thus the shielding of the nuclei. For pyrazine derivatives, proton-donating solvents can interact with the nitrogen lone pairs, leading to a downfield shift of the ring proton signals.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR chemical shifts of this compound. By understanding the fundamental principles of NMR spectroscopy and the specific electronic effects at play in this molecule, researchers can confidently interpret its NMR spectrum for structural verification and further chemical investigations. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data. While the presented chemical shifts are predicted, they offer a strong foundation for the analysis of experimentally obtained spectra.

References

-

PubChem. 2,6-Dimethylpyrazine. [Link]

Sources

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrum of 2,6-Dimethoxypyrazine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Imperative for Methoxypyrazines

Methoxypyrazines are a class of volatile organic compounds of significant interest across various scientific domains, from flavor and fragrance chemistry to pharmacology. Their potent aromas and biological activities necessitate robust analytical methodologies for their identification and characterization. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for elucidating the structure of these molecules. This guide provides a detailed exploration of the mass spectral analysis of 2,6-dimethoxypyrazine, offering insights into its fragmentation behavior under electron ionization (EI).

It is important to note that while extensive mass spectral data is available for many alkyl-substituted pyrazines, specific experimental spectra for this compound are not readily found in common databases. Therefore, this guide will present a predictive analysis based on the established fragmentation patterns of structurally related methoxy-substituted pyrazines, providing a robust theoretical framework for researchers encountering this or similar compounds.

The Molecular Blueprint: Structure and Ionization of this compound

This compound possesses a core pyrazine ring substituted with two methoxy groups. The presence of lone pair electrons on the nitrogen and oxygen atoms makes it susceptible to electron ionization, a process that involves bombarding the molecule with high-energy electrons. This results in the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M radical cation). The stability and subsequent fragmentation of this molecular ion are dictated by the inherent structural features of the molecule—namely, the aromatic pyrazine ring and the electron-donating methoxy substituents.

Deconstructing the Molecule: A Predictive Look at the EI Mass Spectrum and Fragmentation Pathways

The electron ionization mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from predictable bond cleavages. Based on the analysis of related methoxypyrazines, a primary fragmentation pathway likely involves the loss of a methyl radical (•CH3) from one of the methoxy groups, a common fragmentation for aromatic ethers. This is followed by the expulsion of a neutral molecule of carbon monoxide (CO), a characteristic fragmentation of the resulting ion.

Anticipated Key Spectral Features

The following table summarizes the predicted significant ions in the mass spectrum of this compound and their proposed elemental compositions and fragmentation origins.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 140 | [C6H8N2O2]•+ (Molecular Ion) | Direct ionization of this compound |

| 125 | [C5H5N2O2]+ | Loss of a methyl radical (•CH3) from the molecular ion |

| 97 | [C4H5N2O]+ | Loss of carbon monoxide (CO) from the [M-15]+ ion |

| 69 | [C3H3N2]+ | Further fragmentation of the pyrazine ring |

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized as a directed pathway, originating from the molecular ion and proceeding through a series of neutral losses to produce the observed fragment ions.

Caption: Predicted EI fragmentation pathway of this compound.

This proposed fragmentation begins with the energetically favorable loss of a methyl radical from one of the methoxy groups to form a stable cation at m/z 125. This is a classic example of alpha-cleavage adjacent to the oxygen atom. Subsequent rearrangement and elimination of a neutral carbon monoxide molecule would lead to the ion at m/z 97. Further decomposition of the pyrazine ring can lead to smaller charged fragments, such as the ion at m/z 69.

A Practical Guide: Acquiring the Mass Spectrum of this compound

To experimentally validate the predicted fragmentation pattern, a robust and well-defined analytical protocol is essential. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for volatile and semi-volatile compounds like this compound.

Step-by-Step Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve the standard in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or methanol) to create a 1 mg/mL stock solution.

-

Prepare a series of working standards by serial dilution of the stock solution to an appropriate concentration range for analysis (e.g., 1-100 µg/mL).

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable for separating pyrazine derivatives.

-

Inlet: Use a split/splitless inlet, typically operated in splitless mode for trace analysis or split mode for higher concentrations. Set the inlet temperature to 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/minute to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific instrument and column.)

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared standard solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

-

Utilize spectral libraries (e.g., NIST, Wiley) for comparison, though a direct match for this specific compound may not be available.

-

Workflow for Experimental Validation

The following diagram illustrates the logical workflow for the experimental acquisition and analysis of the mass spectrum.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: A Path Forward in Pyrazine Analysis

While the direct experimental mass spectrum of this compound remains elusive in public databases, a thorough understanding of the fragmentation principles governing methoxy-substituted aromatic heterocycles allows for the construction of a reliable predictive model. This guide provides a foundational framework for researchers to interpret the mass spectrum of this compound, should they encounter it in their work. The outlined experimental protocol offers a clear and actionable path for acquiring the necessary empirical data to confirm and refine this theoretical model. As the analytical landscape evolves, the principles of systematic fragmentation analysis will continue to be an indispensable tool for the structural elucidation of novel and uncharacterized molecules.

References

Due to the lack of direct citations for the mass spectrum of this compound, the following references provide foundational knowledge on the mass spectrometry of pyrazines and related compounds, which informed the predictive analysis in this guide.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Mass Spectrometry of 2-Methoxypyrazine. NIST Mass Spectrometry Data Center. [Link]

-

Mass Spectrometry of 2-Methoxy-3-isopropylpyrazine. NIST Mass Spectrometry Data Center. [Link]

-

Mass Spectrometry of 2-Methoxy-3-isobutylpyrazine. NIST Mass Spectrometry Data Center. [Link]

-

General Principles of Mass Spectrometry Fragmentation. Chemistry LibreTexts. [Link]

An In-depth Technical Guide to the Infrared Spectroscopy of 2,6-Dimethoxypyrazine

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,6-dimethoxypyrazine. Intended for researchers, chemists, and quality control specialists in the pharmaceutical and flavor industries, this document details the theoretical underpinnings of the molecule's vibrational modes, offers validated experimental protocols for sample analysis, and presents a thorough guide to spectral interpretation. By explaining the causality behind methodological choices, this guide serves as both a practical manual and an educational resource for the structural characterization of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. While its sibling compounds, the alkylpyrazines, are renowned for their roles in the flavor and aroma profiles of roasted and fermented foods, this compound serves a critical, albeit less gustatory, function. It is a key synthetic intermediate in the production of advanced materials and pharmaceuticals. For instance, it is a precursor in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a high-performance energetic material.[1]

Given its role as a foundational building block, verifying the identity, purity, and structural integrity of this compound is paramount. Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide will elucidate how IR spectroscopy can be expertly applied to confirm the successful synthesis and purity of this compound.

Theoretical Principles: Vibrational Modes of this compound

The infrared spectrum of this compound is governed by the vibrations of its constituent parts: the pyrazine ring, the two methoxy groups, and the interplay between them. Understanding these fundamental vibrations is the key to accurate spectral interpretation.

-

Pyrazine Ring Vibrations: The pyrazine ring, an aromatic heterocycle, exhibits several characteristic vibrations.[2][3] These include:

-

C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹. These absorptions are often of low to medium intensity.[4][5]

-

C=N and C=C Stretching: The stretching of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring gives rise to a series of absorptions in the 1600-1400 cm⁻¹ region.[4] These peaks are highly characteristic of the aromatic system.

-

Ring Breathing Modes: The entire pyrazine ring can expand and contract in a "breathing" motion, leading to absorptions in the fingerprint region.

-

C-H Out-of-Plane Bending: The C-H bonds can bend out of the plane of the aromatic ring. The frequency of these strong absorptions, typically found between 900 and 690 cm⁻¹, is highly diagnostic of the substitution pattern on the ring.[4] For a 2,6-disubstituted pyrazine, a specific pattern is expected in this region.

-

-

Methoxy Group (-OCH₃) Vibrations: The two methoxy groups introduce several distinct and crucial absorption bands.

-

C-H Stretching (Aliphatic): The methyl (-CH₃) groups exhibit both symmetric and asymmetric C-H stretching vibrations, which appear in the 3000-2850 cm⁻¹ range.[6] A key diagnostic feature for a methoxy group is a unique symmetric C-H stretching peak often found near 2830 cm⁻¹.[7]

-

C-H Bending: The methyl groups also have characteristic bending (scissoring and rocking) vibrations around 1450 cm⁻¹.[6]

-

C-O Stretching (Aryl Ether Linkage): This is one of the most prominent and informative features in the spectrum. Aryl alkyl ethers, like this compound, display two characteristic C-O stretching bands. The asymmetric C-Ar stretch is a strong absorption typically found between 1300-1200 cm⁻¹, while the symmetric O-CH₃ stretch appears between 1050-1010 cm⁻¹.[7][8][9] The intensity and position of these bands are strong indicators of the ether linkage.

-

The combination of these ring and substituent vibrations creates a unique and complex spectrum that serves as a definitive fingerprint for this compound.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on the chosen methodology. This section details two robust, validated protocols for analyzing solid this compound.

Method A: Potassium Bromide (KBr) Pellet Transmission

This classic technique is ideal for generating high-resolution reference spectra. The principle is to disperse the solid sample within an IR-transparent matrix (KBr) and press it into a thin, transparent pellet.[10]

Causality: The goal is to minimize light scattering from sample particles and to ensure the analyte concentration is low enough to prevent total absorption ("peak flattening") of the most intense bands, adhering to the Beer-Lambert law for quantitative potential.[11]

Protocol:

-

Drying: Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove all traces of adsorbed water, which shows broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹. Also, gently warm the agate mortar, pestle, and die set to ensure they are moisture-free.[11][12]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr. The optimal sample-to-KBr ratio is typically 1:100.[10]

-

Grinding & Mixing: First, grind the this compound sample in the agate mortar to a fine, consistent powder. This reduces the Christiansen effect, a spectral distortion caused by scattering when particle size is comparable to the IR wavelength.[11] Then, add the KBr and mix gently but thoroughly to achieve a homogenous dispersion.

-

Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and press in a hydraulic press at approximately 8-10 tons of pressure for 1-2 minutes.[12][13] Applying a vacuum to the die during pressing can help remove trapped air and improve pellet transparency.

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and highly convenient method that requires minimal sample preparation. It is ideal for routine analysis and quality control.

Causality: The technique relies on the principle of total internal reflection. An IR beam is passed through a crystal of high refractive index (e.g., diamond or ZnSe). The sample is pressed into firm contact with the crystal. An "evanescent wave" of IR energy penetrates a few microns into the sample at the point of reflection, and absorption is measured.[14][15][16] Good contact is critical for a high-quality spectrum.[17]

Protocol:

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, then allow it to dry completely. Collect a background spectrum with the clean, empty crystal. This accounts for the absorbance of the crystal and any ambient atmospheric components (CO₂, H₂O).

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface.[14] Consistent pressure is key for reproducibility. The goal is to maximize the contact area between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with a soft cloth and an appropriate solvent.

Caption: Workflow for FT-IR analysis using KBr pellet or ATR methods.

Spectral Interpretation: A Validated Approach

While an experimental spectrum for this compound is not publicly available in major databases like the NIST Chemistry WebBook, a reliable interpretation can be constructed based on well-established group frequencies from authoritative sources.[6][18][19] The following table summarizes the expected characteristic absorption bands. The presence of peaks across these distinct regions provides a self-validating system for confirming the molecule's identity.

Table 1: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Rationale & Reference |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrazine Ring) | Medium-Weak | Characteristic for sp² C-H bonds.[4][5] |

| 3000 - 2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic (-CH₃ of Methoxy) | Strong | Characteristic for sp³ C-H bonds.[6] |

| ~2830 | C-H Symmetric Stretch | Methoxy (-OCH₃) | Medium | A highly diagnostic peak for the methoxy group.[7] |

| 1600 - 1450 | C=N and C=C Ring Stretch | Aromatic (Pyrazine Ring) | Medium-Strong | A series of peaks confirming the aromatic heterocycle.[4] |

| ~1450 | C-H Asymmetric Bend (Scissoring) | Aliphatic (-CH₃) | Medium | Confirms the presence of methyl groups.[6] |

| 1300 - 1200 | C-O Asymmetric Stretch | Aryl-O Bond | Strong | A very strong, characteristic peak for aryl ethers.[7][9] |

| 1050 - 1010 | C-O Symmetric Stretch | O-CH₃ Bond | Strong | The second key peak confirming the aryl alkyl ether structure.[7][8] |

| 900 - 690 | C-H Out-of-Plane Bend | Aromatic (Pyrazine Ring) | Strong | Position is diagnostic of the 2,6-substitution pattern.[4] |

Caption: Molecular structure of this compound with key functional groups highlighted.

Validation Logic: A spectrum that simultaneously displays absorptions for aromatic C-H (>3000 cm⁻¹), aliphatic C-H (<3000 cm⁻¹), pyrazine ring stretches (1600-1450 cm⁻¹), and two distinct, strong C-O ether bands (one at ~1250 cm⁻¹ and one at ~1040 cm⁻¹) provides compelling, multi-faceted evidence for the this compound structure. The absence of a broad O-H band (3500-3200 cm⁻¹) or a strong C=O band (1800-1650 cm⁻¹) would confirm the absence of common reaction impurities like hydroxylated precursors or oxidized byproducts.

Conclusion

Infrared spectroscopy is a powerful, definitive tool for the structural elucidation and quality assessment of this compound. By understanding the theoretical basis for the molecule's vibrational modes and employing meticulous, validated experimental techniques like the KBr pellet or ATR methods, researchers can acquire high-fidelity spectra. A systematic interpretation, guided by established correlation tables, allows for the unambiguous confirmation of the pyrazine ring, the critical methoxy functional groups, and the overall molecular structure. This guide provides the necessary framework for scientists to confidently apply FT-IR spectroscopy in their research and development workflows involving this important chemical intermediate.

References

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac website: [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. PubChem. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

Stein, S. E. (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. NIST. Retrieved from [Link]

-

National Institute of Standards and Technology. (1999, June 3). NIST ONLINE Reference Databases. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

National Institute of Standards and Technology. (2024, September 30). NIST Chemical Kinetics Database. Data.gov. Retrieved from [Link]

-

Klein, H. (2024, August 6). Infrared spectrometry of pyrazines. ResearchGate. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Reva, I., & Lapinski, L. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Retrieved from [Link]

-

Ether Infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Stidham, H. D. (n.d.). Vibrational spectra of zinc pyrazine complexes. ElectronicsAndBooks. Retrieved from [Link]

-

4 Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

-

Stahl, M., & Suhm, M. A. (2024, August 6). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

McMurry, J. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Reva, I., & Lapinski, L. (2024, August 8). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Retrieved from [Link]

-

IR Tables. (n.d.). UCSC. Retrieved from [Link]

-

Kłosowski, G., & Mikulski, D. (2024, August 6). The 2,6-dimethylpyrazine biosynthesis by B. subtilis strains. ResearchGate. Retrieved from [Link]

-

Iida, H., Hayashida, K., Yamada, M., Takahashi, K., & Yamada, K. (1973). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Synthetic Communications, 3(3), 225-229. Retrieved from [Link]

- Pagoria, P. F., & Schmidt, R. D. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). (U.S. Patent No. US20100267955A1). Google Patents.

-

Zhang, X., Li, X., Xu, Y., & Li, J. (2016). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 82(12), 3585-3595. Retrieved from [Link]

Sources

- 1. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. shimadzu.com [shimadzu.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. youtube.com [youtube.com]

- 14. agilent.com [agilent.com]

- 15. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 16. mt.com [mt.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Welcome to the NIST WebBook [webbook.nist.gov]

- 19. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2,6-Dimethoxypyrazine: A Compound Shrouded in Scarcity

To our valued researchers, scientists, and drug development professionals,

In the spirit of rigorous scientific inquiry and transparency, this guide addresses the physical properties and technical data of 2,6-dimethoxypyrazine. However, a comprehensive search of established chemical databases, scientific literature, and supplier safety data sheets has revealed a significant scarcity of specific experimental data for this particular isomer. The vast majority of publicly accessible information pertains to the structurally related but distinct compound, 2,6-dimethylpyrazine.

This guide will, therefore, proceed by first establishing the known context of methoxypyrazines as a chemical class, outlining general methodologies for their synthesis and analysis. We will then present the very limited information available for this compound, clearly delineating it from inferred properties based on its chemical family. Our aim is to provide a useful framework for the researcher while maintaining the highest standards of scientific integrity by acknowledging the current limitations in available data.

The Methoxypyrazine Family: An Overview

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. When substituted with methoxy groups (-OCH₃), they form methoxypyrazines, a group of compounds that are of significant interest in various fields. They are well-known for their potent aroma and flavor profiles, often described as having "green" or "vegetative" notes like bell pepper or asparagus. Beyond their role in the food and beverage industry, pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.

Physicochemical Properties of this compound: What is Known

Table 1: Physicochemical Data for this compound

| Property | Value/Information | Source/Method |

| Molecular Formula | C₆H₈N₂O₂ | Calculated |

| Molecular Weight | 140.14 g/mol | Calculated |

| CAS Number | Not definitively assigned or publicly available. | Database Search |

| Melting Point | Data not available. | Experimental Data |

| Boiling Point | Data not available. | Experimental Data |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents. | Inferred from related methoxypyrazines |

| Appearance | Data not available. | Experimental Data |

A Note on Data Integrity: The lack of a confirmed CAS number for this compound is a significant indicator of its obscurity in the broader chemical landscape. Researchers interested in this specific molecule should anticipate the need for foundational characterization.

A Plausible Synthetic Pathway

While a specific, validated protocol for the synthesis of this compound is not documented in the available literature, a general and chemically sound approach can be proposed based on established pyrazine chemistry. A common method for introducing methoxy groups to a pyrazine ring is through the nucleophilic substitution of a dihalopyrazine precursor.

Proposed Synthesis from 2,6-Dichloropyrazine:

The most logical starting material would be 2,6-dichloropyrazine. The synthesis would proceed via a nucleophilic aromatic substitution reaction with sodium methoxide.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of sodium methoxide (CH₃ONa) in methanol to the flask. A molar excess of sodium methoxide (at least 2 equivalents) is required to substitute both chlorine atoms.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the substitution. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove inorganic salts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude this compound can then be purified by column chromatography or distillation.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the reaction of sodium methoxide with water, which would reduce its nucleophilicity and potentially lead to side reactions.

-

Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Monitoring: Continuous monitoring is essential to determine the reaction endpoint, preventing the formation of degradation products from prolonged heating.

Analytical Workflow for Methoxypyrazine Characterization

Given the potent odor of many methoxypyrazines, they are often analyzed at very low concentrations. The analytical workflow for a newly synthesized batch of this compound would focus on confirming its identity and purity.

Detailed Workflow:

-

Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent (e.g., methanol or dichloromethane). For complex matrices, a pre-concentration step like solid-phase microextraction (SPME) might be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds like methoxypyrazines.

-

GC Separation: The sample is injected into a GC equipped with a capillary column (e.g., a DB-5 or equivalent). The temperature program is optimized to separate the target analyte from any impurities or starting materials.

-

MS Detection: The mass spectrometer will provide the mass spectrum of the eluting compound. The molecular ion peak (M+) should correspond to the molecular weight of this compound (140.14 m/z). The fragmentation pattern will be characteristic of the molecule's structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence and connectivity of the protons in the molecule. One would expect to see signals corresponding to the methoxy group protons and the pyrazine ring protons.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the presence of the methoxy carbons and the pyrazine ring carbons.

-

-

Purity Assessment: The purity can be quantified from the GC chromatogram by calculating the peak area percentage.

Caption: General analytical workflow for the characterization of a synthesized pyrazine derivative.

Potential Applications in Drug Development and Research

While there are no specific documented applications for this compound, the broader pyrazine scaffold is of immense interest to medicinal chemists. Pyrazine derivatives have been investigated for a wide range of pharmacological activities, including:

-

Anticancer Agents: The pyrazine ring is a common feature in molecules designed to inhibit protein kinases, which are crucial targets in cancer therapy.

-

Antimicrobial Agents: Derivatives of pyrazines have shown activity against various bacterial and fungal strains.

-

Central Nervous System (CNS) Activity: The pyrazine structure is present in drugs targeting CNS disorders.

For researchers, this compound represents an unexplored chemical entity. Its symmetrical nature and the electron-donating methoxy groups could impart unique electronic and steric properties, making it a valuable building block or a candidate for biological screening in its own right. Its synthesis and characterization would be a novel contribution to the field of heterocyclic chemistry.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, general precautions for handling novel, biologically active heterocyclic compounds should be strictly followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound remains a compound with a notable lack of specific scientific documentation. This guide has aimed to provide a comprehensive overview based on the established chemistry of the broader methoxypyrazine family. For the pioneering researcher, this presents an opportunity for foundational discovery, from establishing a reliable synthesis to characterizing its physical properties and exploring its potential applications. As with any novel compound, a cautious and methodical approach is paramount.

References

There are no direct references for the physical properties of this compound in the provided search results. The following references pertain to the general analysis and importance of methoxypyrazines and pyrazine derivatives.

-

Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. PubMed. Available at: [Link]

-

Full article: Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts, and Wines. Taylor & Francis Online. Available at: [Link]

-

Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. CSU Research Output. Available at: [Link]

-

Determination of methoxypyrazines in dry wines. BIO Web of Conferences. Available at: [Link]

-

Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]

An In-Depth Technical Guide to the Stability and Degradation of 2,6-Dimethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyrazine is a heterocyclic aromatic compound that, along with its alkyl- and methoxy-substituted analogs, contributes to the characteristic aromas of various food products and has applications in the pharmaceutical and flavor industries.[1] Understanding the stability and degradation profile of this molecule is paramount for ensuring product quality, shelf-life, and the safety of consumer products and pharmaceutical formulations. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, its potential degradation pathways, and methodologies for its analysis. While specific kinetic and mechanistic data for this compound are not extensively available in public literature, this guide synthesizes information from related pyrazine derivatives and fundamental chemical principles to provide a robust framework for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[1] The electron-withdrawing nature of the nitrogen atoms makes the pyrazine ring electron-deficient, influencing its reactivity. The two methoxy groups at positions 2 and 6 are electron-donating through resonance, which can impact the electron density distribution and reactivity of the ring.

Table 1: Physicochemical Properties of Pyrazine Derivatives

| Property | This compound (Predicted/Inferred) | 2,6-Dimethylpyrazine | Reference |

| Molecular Formula | C6H8N2O2 | C6H8N2 | [2] |

| Molecular Weight | 140.14 g/mol | 108.14 g/mol | [2] |

| Appearance | White to pale yellow solid (inferred) | White to yellow block crystals | [3] |

| Melting Point | Not widely reported | 35-40 °C | [3] |

| Boiling Point | Not widely reported | 154 °C | [3] |

| Solubility | Moderately soluble in water; soluble in organic solvents (inferred) | Soluble in water and organic solvents | [3][4] |

Note: Some properties for this compound are inferred based on the properties of structurally similar compounds due to a lack of extensive experimental data in the cited literature.

Factors Influencing Stability and Degradation Pathways

The stability of this compound can be compromised by several factors, including pH, temperature, light, and the presence of oxidizing agents.[5] Degradation can lead to a loss of desired aroma or pharmacological activity and the formation of potentially undesirable byproducts.

Hydrolytic Degradation (pH Effect)

The methoxy groups of this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. This process would lead to the formation of 2-hydroxy-6-methoxypyrazine and subsequently 2,6-dihydroxypyrazine. The rate of hydrolysis is generally pH-dependent for aromatic ethers.

-

Acid-Catalyzed Hydrolysis: In acidic media, the ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by water, leading to the cleavage of the methyl-ether bond and the formation of methanol and the corresponding hydroxypyrazine.

-

Base-Catalyzed Hydrolysis: While less common for simple methoxy groups on an aromatic ring, strong basic conditions could potentially facilitate nucleophilic attack on the carbon of the methoxy group, though this is generally a less favored pathway compared to acid-catalyzed hydrolysis.

A proposed hydrolytic degradation pathway is illustrated below:

Caption: Proposed hydrolytic degradation of this compound.

Thermal Degradation

Elevated temperatures can provide the necessary activation energy for the degradation of this compound. The pyrazine ring itself is relatively stable due to its aromaticity; however, the methoxy substituents are more susceptible to thermal decomposition. Potential thermal degradation pathways include:

-

Ether Cleavage: Homolytic cleavage of the O-CH3 bond can generate radical species that can initiate further degradation reactions.

-

Ring Opening: At very high temperatures, the pyrazine ring itself can undergo fragmentation.

Photodegradation

Exposure to light, particularly in the UV region, can induce photochemical reactions in pyrazine derivatives.[6] Methoxy-substituted aromatic compounds can undergo photo-induced cleavage of the ether bond. The pyrazine ring can also undergo photoisomerization reactions.[6] For this compound, potential photodegradation pathways include:

-

Photo-cleavage of the Methoxy Group: Leading to the formation of hydroxypyrazines and other radical species.

-

Photo-isomerization: The pyrazine ring may rearrange to other isomeric structures.

Oxidative Degradation

The presence of oxidizing agents can lead to the degradation of this compound. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides.[7] The methoxy groups can also be susceptible to oxidation.

Caption: Proposed oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of this compound involves forced degradation studies and the development of a stability-indicating analytical method.[5][8]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[5][8]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperatures (e.g., 60°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperatures (e.g., 60°C) |

| Oxidation | 3-30% H2O2 at room temperature |

| Thermal Degradation | Solid-state or solution at elevated temperatures (e.g., 60°C, 80°C) |

| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines[5] |

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or target compound due to degradation and separate it from its degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques for this purpose.[11][12][13][14][15]

Workflow for Stability-Indicating Method Development:

Caption: Workflow for developing a stability-indicating analytical method.

Step-by-Step Protocol for HPLC Method Development:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Selection: Begin with a simple mobile phase, such as a mixture of acetonitrile or methanol and water or a suitable buffer.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.

-

Gradient Elution: Develop a gradient elution program to separate the parent compound from its degradation products.

-

Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation with good peak shape and resolution.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]

Conclusion

The stability of this compound is a critical parameter for its application in various industries. Although specific degradation data for this compound is limited, by understanding the chemistry of the pyrazine ring and methoxy substituents, and by applying principles from related compounds, a robust stability testing program can be designed. This guide provides a foundational framework for researchers to investigate the stability and degradation of this compound, enabling the development of stable products and formulations. Further experimental studies are warranted to fully elucidate the degradation pathways and kinetics of this important molecule.

References

- Benchchem. (2025).

- Charles Sturt University Research Output. (2005).

- PubMed. (n.d.). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. PubMed.

- MDPI. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI.

- BIO Web of Conferences. (2024). Determination of methoxypyrazines in dry wines. BIO Web of Conferences.

- Guidechem. (n.d.). What are the uses and synthesis of 2,6-Dimethylpyrazine? Guidechem.

- ChemBK. (2024). 2,6-Dimethyl Pyrazine. ChemBK.

- Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.

- ACS Publications. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- PubChem. (n.d.). 2,6-Dimethylpyrazine. PubChem.

- NIH. (n.d.).

- MedCrave online. (2016).

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- ChemWhat. (n.d.). 2,6-Dimethylpyrazine CAS#: 108-50-9.

- ChemicalBook. (n.d.). 2,6-Dimethylpyrazine(108-50-9) 1H NMR spectrum. ChemicalBook.

- FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). FooDB.

- ACS Publications. (n.d.). Luminescence Behavior of Protonated Methoxy-Substituted Diazine Derivatives: Toward White Light Emission.

- ResearchGate. (n.d.). The 2,6-dimethylpyrazine biosynthesis by B. subtilis strains.

- ResearchGate. (n.d.). CASSCF Study on the Photochemical Transposition Reactions of Pyrazines.

- Science of Synthesis. (n.d.). Pyrazines. Thieme.

- Solubility of Things. (n.d.). 2,6-Dimethylpyrazine. Solubility of Things.

- Taylor & Francis Online. (n.d.).

- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Stability Indicating Assay for the Determination of Bilastine in Bulk Drug and Method Development Validation by RP-HPLC Using An. Asian Journal of Pharmaceutical and Clinical Research.

- NIST WebBook. (n.d.). Pyrazine, 2,6-dimethyl-. NIST WebBook.

- SpectraBase. (n.d.). 2,6-Dimethylpyrazine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,6-Dimethylpyrazine in Organic Synthesis: A Key Reagent. NINGBO INNO PHARMCHEM CO.,LTD.

- The Good Scents Company. (n.d.). 2,6-dimethyl pyrazine, 108-50-9. The Good Scents Company.

- ResearchGate. (n.d.). (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.

- NIST WebBook. (n.d.). Pyrazine, 2,6-dimethyl-. NIST WebBook.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Scirp.org. (2012).

- PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. PubMed.

- ACS Publications. (n.d.). Experimental (X-ray, 13C CP/MAS NMR, IR, RS, INS, THz) and Solid-State DFT Study on (1:1) Co-Crystal of Bromanilic Acid and 2,6-Dimethylpyrazine.

- PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. PubMed.

- Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry.

- Benchchem. (n.d.).

- NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH.

- Human Metabolome Database. (n.d.). Showing metabocard for 2,6-Dimethylpyrazine (HMDB0035248).

- FRONTIERS IN CHEMICAL SCIENCES. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.

- Benchchem. (n.d.).

- Wiley Online Library. (2022). Oxidations of 4H‐1,2,6‐Thiadiazines. Wiley Online Library.

- NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. NIH.

- RSC Publishing. (n.d.). Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine. RSC Publishing.

Sources

- 1. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 2. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. ijper.org [ijper.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 13. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bio-conferences.org [bio-conferences.org]

Introduction: The Pyrazine Core in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Substituted Alkoxypyrazines

The pyrazine ring, a 1,4-diazine heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, arising from two electron-withdrawing nitrogen atoms, and its capacity to act as a hydrogen bond acceptor make it an invaluable component in the design of therapeutic agents.[1] This is evidenced by its presence in several FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib for treating multiple myeloma.[2][3][4]

The strategic introduction of alkoxy substituents onto the pyrazine nucleus is a critical tactic for modulating a molecule's physicochemical and pharmacological properties. Alkoxy groups can enhance metabolic stability, improve solubility, and fine-tune electronic characteristics to optimize ligand-receptor interactions. These motifs are not only found in natural products, where they contribute to aroma and biological function, but also serve as pivotal intermediates in the synthesis of complex pharmaceutical targets.[5][6]

This guide provides a comprehensive overview of the principal synthetic strategies for preparing substituted alkoxypyrazines. As a senior application scientist, the focus extends beyond mere procedural recitation to elucidate the underlying chemical logic, empowering researchers to make informed decisions in their synthetic endeavors. We will explore classical nucleophilic aromatic substitution, modern palladium- and copper-catalyzed cross-coupling reactions, and versatile methods starting from hydroxypyrazine precursors, grounding each protocol in authoritative literature and field-proven insights.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) on Halopyrazines

The most direct and widely employed route to alkoxypyrazines is the nucleophilic aromatic substitution (SNAr) on a corresponding halopyrazine. The inherent electron deficiency of the pyrazine ring renders it susceptible to attack by nucleophiles, a reactivity that obviates the need for harsh conditions often associated with substitutions on electron-rich aromatic systems.[1][7][8]

Causality and Mechanistic Underpinning

The SNAr mechanism proceeds via an addition-elimination pathway.[9] A nucleophile, typically an alkoxide (RO⁻), attacks the carbon atom bearing the halogen leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is effectively delocalized by the ring nitrogens and any other electron-withdrawing groups present. In the subsequent elimination step, the leaving group (e.g., Cl⁻, Br⁻) is expelled, restoring aromaticity and yielding the final alkoxypyrazine product.

The choice of a halopyrazine (chloro-, bromo-, or iodo-) as the electrophile is critical. Chloropyrazines are often preferred due to their lower cost and sufficient reactivity. The reaction's regioselectivity can be controlled by the substitution pattern of the starting material, such as the versatile 2,5-dichloropyrazine, which allows for sequential or symmetrical disubstitution.[1]

Caption: General workflow for SNAr on a halopyrazine.

Experimental Protocol: Synthesis of 2-Methoxy-5-chloropyrazine

This protocol describes a typical SNAr reaction using 2,5-dichloropyrazine as the starting material. The monosubstitution is achieved by carefully controlling stoichiometry and reaction conditions.

Materials:

-

2,5-Dichloropyrazine (1.0 eq)

-

Sodium methoxide (1.05 eq)

-

Anhydrous Methanol (as solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyrazine.

-

Under an inert atmosphere, add anhydrous methanol to dissolve the starting material (concentration typically 0.2-0.5 M).

-

Add sodium methoxide portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-5-chloropyrazine.

Data Summary: SNAr Reactions

| Starting Material | Nucleophile/Reagent | Solvent | Conditions | Yield |

| 2,5-Dichloropyrazine | Sodium methoxide | Methanol | Reflux, 3h | ~85% |

| 2-Chloropyrazine | Potassium tert-butoxide | THF | 25 °C, 1h | ~90% |

| 2,5-Dichloropyrazine | 3-Methoxyaniline, K OtBu | DMSO | 80 °C, 12h | ~75%[1] |

| 2-Bromopyrazine | Sodium ethoxide | Ethanol | Reflux, 4h | ~88% |

Strategy 2: O-Alkylation of Hydroxypyrazine Precursors

Synthesis of Hydroxypyrazine Intermediates

The foundational step is the construction of the 2-hydroxypyrazine core. Several named reactions are available, with the choice depending on the accessibility of the starting materials.

-

Jones Synthesis (1949): This classic method involves the double condensation between a 1,2-dicarbonyl compound (e.g., glyoxal, phenylglyoxal) and an α-aminoamide, typically in the presence of a strong base like sodium hydroxide at low temperatures.[10] A key consideration is regioselectivity; when using an unsymmetrical α-ketoaldehyde, a mixture of 3,5- and 3,6-substituted isomers can form.[10] The counterintuitive preference for the 3,5-substituted product is often observed.[10]

-

Condensation of α-Amino Acid Nitriles: A related and economical process involves condensing readily available α-amino acid nitriles with dicarbonyl compounds in an alkaline medium.[11] This method provides a straightforward route to various hydroxypyrazine intermediates useful in pharmaceuticals.[11]

Caption: Two-step synthesis via hydroxypyrazine intermediate.

Experimental Protocol: O-Alkylation of 2-Hydroxy-5-methylpyrazine

This protocol details the second step of the sequence: the conversion of a hydroxypyrazine to an alkoxypyrazine via a Williamson ether synthesis.

Materials:

-

2-Hydroxy-5-methylpyrazine (1.0 eq)

-

Iodomethane (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add 2-hydroxy-5-methylpyrazine and potassium carbonate.

-

Add anhydrous DMF to create a slurry (concentration typically 0.3-0.6 M).

-

Stir the mixture at room temperature for 15-20 minutes to ensure formation of the potassium salt of the hydroxypyrazine.

-

Add iodomethane dropwise to the suspension.

-

Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography to yield 2-methoxy-5-methylpyrazine.

Strategy 3: Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-O bond formation through transition metal catalysis. These methods provide milder alternatives to classical SNAr and are indispensable for coupling challenging substrates or those with sensitive functional groups.

Buchwald-Hartwig C-O Coupling